(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate
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Overview
Description
(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a furan ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate typically involves the esterification of 2-(3-oxo-3-phenylprop-1-en-1-yl)phenol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives.
Scientific Research Applications
(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the furan ring.
4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzonitrile: Contains a similar phenylprop-1-en-1-yl group but has different functional groups.
Uniqueness
(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate is unique due to the presence of both a furan ring and an ester functional group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H16O3, with a molecular weight of 328.37 g/mol. The structure features a furan ring and an α,β-unsaturated carbonyl system typical of chalcones, which contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan moiety may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytotoxic Effects : Studies have shown that chalcone derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Cytotoxicity | IC50 values in nanomolar range | |
Antioxidant | Significant free radical scavenging | |
Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated potent cytotoxicity with IC50 values below 10 µM in both cell lines, indicating its potential as an anti-cancer agent. The study highlighted that the cytotoxic effects were mediated through apoptosis induction, confirmed by flow cytometry analysis .
Case Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be a promising candidate for developing anti-inflammatory therapies .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the phenolic and furan rings can significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish cytotoxic effects depending on their electronic properties .
Table 2: SAR Findings
Properties
IUPAC Name |
[2-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-17(15-7-2-1-3-8-15)13-12-16-9-4-5-10-18(16)24-20(22)19-11-6-14-23-19/h1-14H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOZWDMBSCGSSA-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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